CD 3254

Nuclear Receptors Rexinoid Pharmacology Drug Discovery

Discerning RXR-mediated from RAR-mediated effects is a persistent challenge in nuclear receptor research. CD 3254 (CAS 196961-43-0) provides absolute RXR selectivity - zero activity at RARα, RARβ, or RARγ - eliminating confounding cross-activation for unambiguous pathway dissection. • RXRα-selective; EC50 ≈ 10 nM for human RXRβ • No detectable RAR activity across all subtypes • Validated in fast chemical reprogramming (iPS cells in 12 days) • Defined reference scaffold for next-generation rexinoid SAR studies

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
CAS No. 196961-43-0
Cat. No. B606565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD 3254
CAS196961-43-0
SynonymsCD3254;  CD 3254;  CD-3254.
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)
InChIKeyDYLLZSVPAUUSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CD 3254: Selective RXR Agonist for Research


CD 3254 (CAS 196961-43-0) is a synthetic, potent, and selective agonist of the retinoid X receptor (RXR). As a member of the rexinoid class, its primary value proposition for scientific procurement lies in its well-documented selectivity for the RXR subfamily over the retinoic acid receptor (RAR) subfamily. This is supported by multiple sources indicating no activity at RARα, RARβ, or RARγ receptors . This clear selectivity profile is the foundational characteristic that differentiates it from less specific retinoids and makes it a critical tool for dissecting RXR-specific pathways.

Selective RXR rexinoid tool compound for pathway deconvolution
No detected RARα/β/γ activation in reporter assays
Supports RXR heterodimer functional interpretation

CD 3254 Substitution Risks


Substituting one RXR agonist for another without careful consideration can lead to significant experimental variability and data misinterpretation. The rexinoid class exhibits profound differences in RXR subtype selectivity, potency, and off-target effects. CD 3254's specific profile—characterized by its RXRα selectivity and an EC50 of approximately 10 nM for RXRβ—is distinct from other widely used RXR agonists [1]. For example, Bexarotene, while an FDA-approved drug, is a pan-RXR agonist with a different potency profile and associated adverse metabolic effects [2]. Similarly, LG100268 is a highly potent pan-agonist with sub-nanomolar potency [3]. Generic substitution would therefore alter the receptor activation signature, making direct cross-study comparisons invalid and potentially introducing confounding off-target activities.

Pan-RXR agonists (e.g., Bexarotene) may shift receptor activation signature compared to CD 3254's profile.
Potency profile differs; sub-pan-agonist response context may not transfer across rexinoid tools.
RAR cross-reactivity in comparator compounds may confound RXR-specific endpoint interpretation.

CD 3254 Selectivity & Potency Comparison


RXRβ Potency vs. Bexarotene and LG100268

CD 3254 demonstrates an EC50 of ~10 nM at human RXRβ in reporter assays [1]. This potency positions it between the pan-agonist Bexarotene (EC50 = 24-25 nM for RXRβ) and the highly potent pan-agonist LG100268 (EC50 = 3 nM for RXRβ) [2].

RXRβ Agonist Potency
Reported
~10 nM EC50 (CD 3254) vs Bexarotene (24–25 nM) / LG100268 (3 nM)
Intermediate potency for RXR pathway studies.
Cell-based reporter assay context; cross-study comparable.
Nuclear Receptors Rexinoid Pharmacology Drug Discovery

RXR vs. RAR Selectivity

A key differentiating factor for CD 3254 is its complete lack of activity at RARα, RARβ, and RARγ receptors . While Bexarotene is also considered RXR-selective, it exhibits measurable cross-reactivity with RARs (EC50 >10 µM) . In contrast, CD 3254 shows no activation of RARs up to the highest concentrations tested.

RAR Activity Profile
Class-level
No RARα/β/γ activation; Bexarotene EC50 >10 µM at RARs
RAR-inactive selectivity context may reduce off-target signaling.
Highest tested concentrations not detailed; class-level inference.
Selectivity Profiling Off-target Effects RAR/RXR Signaling

Functional Selectivity in Heterodimer Recruitment

CD 3254 selectively stimulates the recruitment of the TRAP220 coactivator to RXRα/RARβ heterodimers, but not to RARα/RXRα heterodimers, demonstrating its functional selectivity within a heterodimer context [1]. This contrasts with less specific RXR ligands that may not discriminate between these coactivator recruitment events.

Heterodimer Recruitment
Reported
Selective TRAP220 coactivator recruitment to RXRα/RARβ heterodimers
Supports heterodimer functional interpretation.
In vitro coactivator recruitment assay.
Transcriptional Activation Coactivator Recruitment RXR Heterodimers

Structural Template for RXR Selectivity

CD 3254's core structure serves as a validated starting point for medicinal chemistry efforts aimed at enhancing RXR selectivity. A recent study synthesized and evaluated six pyridine-substituted analogs of CD 3254, finding that these modifications could further reduce undesirable cross-signaling with the Retinoic Acid Receptor (RAR) [1]. Two analogs (compounds 26 and 27) demonstrated similar RXR potency to the clinical drug Bexarotene (1) but with lower RAR and SREBP activation [2].

Scaffold Optimization
Class-level
Parent scaffold yielding analogs with reduced RAR and SREBP activation
Scaffold for selectivity optimization review.
Pyridine-substituted analogs 26, 27 demonstrated lower off-target signaling in cell-based assays.
Medicinal Chemistry Structure-Activity Relationship Rexinoid Design

CD 3254 Application Scenarios


Dissecting RXR vs. RAR Signaling

CD 3254 is ideally suited for research aimed at deconvoluting the specific contributions of RXR signaling from the more promiscuous effects of pan-retinoids. Its absolute lack of activity at RARα, RARβ, and RARγ allows researchers to confidently link observed phenotypic changes, such as those seen in cell differentiation or metabolic regulation, directly to RXR agonism without the confounding variable of RAR activation. This is a critical advantage over compounds like all-trans-retinoic acid or even Bexarotene, which retain some RAR activity at high concentrations .

RXR Heterodimer Functional Modulation

For experiments investigating the function of specific RXR heterodimer pairs (e.g., RXR/PPAR, RXR/LXR, RXR/VDR), CD 3254 provides a valuable tool due to its documented ability to differentially affect coactivator recruitment. Its specific activity on TRAP220 recruitment to RXRα/RARβ heterodimers makes it a useful probe for studying the functional asymmetry of these complexes. This contrasts with broader agonists that may non-selectively activate all heterodimers, thereby obscuring the roles of specific dimer pairs.

Cellular Reprogramming

CD 3254 has proven utility in advanced cell biology applications, most notably in fast chemical reprogramming protocols where it promotes the conversion of mouse fibroblasts into induced pluripotent stem (iPS) cells within 12 days . Its inclusion in these multi-component cocktails is predicated on its selective and potent RXRα agonism . Substituting it with a less selective or differently potent RXR agonist would likely alter the reprogramming efficiency and the quality of the resulting iPS cells.

Rexinoid Lead Optimization

As a potent and selective parent scaffold, CD 3254 is a key reference compound and starting point for the design of novel RXR agonists with improved pharmacological profiles. A 2025 study explicitly demonstrated that modifying the CD 3254 core structure can yield analogs with similar potency to Bexarotene but with significantly reduced cross-signaling with RAR and other nuclear receptors like SREBP . This validates its role in rational drug design efforts focused on creating the next generation of rexinoid therapeutics.

Application
Selection Property
Validation Focus
RXR vs. RAR signaling deconvolution
Reported RAR-inactive selectivity
RXR-specific endpoint attribution
RXR heterodimer functional studies
Coactivator recruitment context
Heterodimer asymmetry interpretation
Chemical reprogramming studies
RXRα pathway modulation context
Reprogramming efficiency endpoint review
Rexinoid scaffold optimization
Selectivity optimization scaffold
Reduced off-target receptor signaling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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